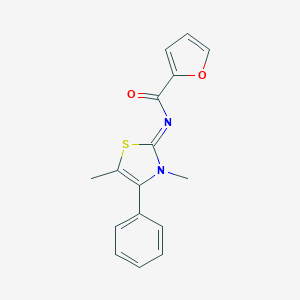![molecular formula C19H19BrN4O2S B305307 N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305307.png)
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, also known as BMTA, is an organic compound that has gained significant attention in the field of scientific research.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is complex and involves multiple pathways. It has been suggested that N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival, as well as inducing DNA damage and apoptosis. In cardiology, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to reduce oxidative stress and inflammation by activating certain signaling pathways, such as the Nrf2-ARE pathway. In neurology, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to protect against oxidative stress and inflammation by inhibiting the activity of certain enzymes and activating antioxidant pathways.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to exhibit various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis, and inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to possess cardioprotective effects by reducing myocardial ischemia-reperfusion injury and neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several advantages for lab experiments, including its potent anti-cancer, cardioprotective, and neuroprotective effects. However, its limitations include its complex synthesis method and potential toxicity at high doses.
Future Directions
There are several potential future directions for N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide research, including exploring its therapeutic potential in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method to improve its potency and reduce toxicity.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a promising organic compound that has gained significant attention in the field of scientific research. Its potent anti-cancer, cardioprotective, and neuroprotective effects make it a potential therapeutic agent in various fields. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method to improve its potency and reduce toxicity.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves a series of chemical reactions, including the condensation of 4-bromobenzaldehyde with 4-methyl-5-(3-methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including oncology, cardiology, and neurology. It has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In cardiology, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to possess cardioprotective effects by reducing myocardial ischemia-reperfusion injury. Additionally, N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
N-(4-bromophenyl)-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
|---|---|
Molecular Formula |
C19H19BrN4O2S |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-methyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19BrN4O2S/c1-13-4-3-5-16(10-13)26-11-17-22-23-19(24(17)2)27-12-18(25)21-15-8-6-14(20)7-9-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
InChI Key |
BKDMLRMFDOHHPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)







![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)